4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid
Overview
Description
4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a quinoline ring system substituted with an ethoxyphenoxy group at the 2-position and a carboxylic acid group at the 2-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, such as 4-(2-ethoxyphenoxy)quinoline-2,3-dione.
Reduction: Hydroquinoline derivatives, such as 4-(2-ethoxyphenoxy)quinoline-2-ol.
Substitution: Halogenated quinolines and alkylated quinolines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer treatment, the compound may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-(2-Ethoxyphenoxy)butanoic acid
4-(2-Ethoxyphenoxy)piperidine
Ethyl 2-(4-ethoxyphenoxy)acetate
Uniqueness: 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid stands out due to its quinoline core, which imparts unique chemical and biological properties compared to other ethoxyphenoxy derivatives. Its carboxylic acid group also adds to its versatility in chemical reactions and applications.
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Properties
IUPAC Name |
4-(2-ethoxyphenoxy)quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-15-9-5-6-10-16(15)23-17-11-14(18(20)21)19-13-8-4-3-7-12(13)17/h3-11H,2H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQNPFHSPBVLAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC(=NC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238624 | |
Record name | 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-01-3 | |
Record name | 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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